5‑HT₃ Receptor Binding Affinity and Functional Potency – Pancopride vs. Ondansetron, Granisetron, and Metoclopramide
Pancopride exhibited a Ki of 0.40 nM for [³H]GR65630‑labelled 5‑HT₃ recognition sites in rat cortical membranes [1]. This affinity is approximately 4‑ to 8‑fold higher than that reported for ondansetron (Ki = 1.6–3.2 nM using [³H]quipazine in rat cortex) [2], yet comparable to granisetron (Ki = 0.26 nM in rat brain) [3]. In contrast, metoclopramide displays substantially weaker 5‑HT₃ affinity (Ki = 120 ± 30 nM) and additionally binds dopamine D₂ receptors (Ki = 240 ± 60 nM) [4]. The functional correlate in vivo is pancopride’s inhibition of 5‑HT‑induced bradycardia in anaesthetized rats (ID₅₀ = 0.56 μg/kg i.v.) and the blockade of cisplatin‑induced emesis in dogs (ID₅₀ = 3.6 μg/kg i.v.) [1].
| Evidence Dimension | 5-HT₃ receptor binding affinity (Ki) and functional antiemetic potency |
|---|---|
| Target Compound Data | Ki = 0.40 nM; ID₅₀ (cisplatin emesis, dog) = 3.6 μg/kg i.v. |
| Comparator Or Baseline | Ondansetron Ki = 1.6–3.2 nM; Granisetron Ki = 0.26 nM; Metoclopramide 5-HT₃ Ki = 120 nM, D₂ Ki = 240 nM |
| Quantified Difference | Pancopride shows ~4‑fold higher affinity than ondansetron, ~300‑fold higher than metoclopramide at 5-HT₃; similar to granisetron. |
| Conditions | Radioligand binding in rat brain cortical membranes; functional assay in anaesthetized rat (bradycardia) and dog (cisplatin emesis). |
Why This Matters
The high 5‑HT₃ affinity and functional antiemetic potency position pancopride as a more relevant reference compound than ondansetron or metoclopramide for receptor‑occupancy studies and in vivo models of acute emesis.
- [1] Fernández AG, Puig J, Berga P, et al. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. Eur J Pharmacol. 1992;222(2-3):257-264. PMID 1451737. View Source
- [2] BindingDB Entry BDBM85330. Ondansetron hydrochloride – Ki = 3.20 nM for 5-HT₃ receptor in rat cerebrocortical membranes. Also GLPBio product data (Ki = 1.6 nM). View Source
- [3] Sanger GJ, King FD. From metoclopramide to selective gut motility stimulants and 5-HT3 receptor antagonists. Drug Des Deliv. 1988;3(4):273-295 (review citing granisetron Ki = 0.26 nM). Also confirmed by scilit.net records. View Source
- [4] Smith MW, et al. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. Cancer Chemother Pharmacol. 1988;22(2):135-140 (metoclopramide D₂ Ki = 240 ± 60 nM, 5-HT₃ Ki = 120 ± 30 nM). View Source
